molecular formula C11H17N3O3 B7927681 [Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid

[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7927681
M. Wt: 239.27 g/mol
InChI Key: RTBCYNJFZUEPBA-UHFFFAOYSA-N
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Description

[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid (CAS 1353951-94-6) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research . This compound features a pyridazine core, a nitrogen-containing heterocycle known for its utility in drug discovery, functionalized with a methoxy group and an acetic acid side chain linked via an isopropylamino spacer . This molecular architecture makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships. The primary research application of this compound is as a building block in the development of novel bioactive molecules . Its chemical structure allows for further derivatization at multiple sites; the acetic acid moiety can be utilized for coupling reactions to form amides or esters, while the methoxypyridazine ring can be modified to alter electronic properties and binding characteristics. Researchers employ this intermediate in the design and synthesis of compound libraries targeting various biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper laboratory practices should be observed, including the use of personal protective equipment and working in a well-ventilated environment .

Properties

IUPAC Name

2-[(6-methoxypyridazin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-8(2)14(7-11(15)16)6-9-4-5-10(17-3)13-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBCYNJFZUEPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NN=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of 6-Chloropyridazine-3-Carboxylic Acid

  • Reactants : 6-Chloropyridazine-3-carboxylic acid, sodium methoxide (NaOMe).

  • Conditions : Reflux in methanol (80°C, 12 h).

  • Mechanism : Nucleophilic aromatic substitution (SNAr) replaces chlorine with methoxy.

  • Yield : 85–90%.

Reduction to 3-Hydroxymethyl-6-Methoxypyridazine

  • Reactants : 6-Methoxypyridazine-3-carboxylic acid, lithium aluminum hydride (LiAlH4).

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 4 h.

  • Mechanism : Reduction of carboxylic acid to primary alcohol.

  • Yield : 75–80%.

Chlorination of 3-Hydroxymethyl-6-Methoxypyridazine

Conversion of the alcohol to a chloromethyl group enables subsequent amination:

Thionyl Chloride-Mediated Chlorination

  • Reactants : 3-Hydroxymethyl-6-methoxypyridazine, thionyl chloride (SOCl2).

  • Conditions : Reflux in dichloromethane (DCM), 4 h.

  • Mechanism : Nucleophilic substitution (SN2) replaces hydroxyl with chloride.

  • Yield : 90–95%.

Amination with Isopropylamine

Introducing the isopropylamino group via nucleophilic substitution:

Formation of N-Isopropyl-N-(6-Methoxy-Pyridazin-3-ylmethyl)Amine

  • Reactants : 3-Chloromethyl-6-methoxypyridazine, isopropylamine (excess).

  • Conditions : Ethanol, 60°C, 8 h.

  • Mechanism : SN2 displacement of chloride by isopropylamine.

  • Yield : 70–75%.

Alternative Route: Reductive Amination

For improved selectivity and reduced over-alkylation:

Reductive Amination of 3-Formyl-6-Methoxypyridazine

  • Reactants : 3-Formyl-6-methoxypyridazine, isopropylamine, sodium cyanoborohydride (NaBH3CN).

  • Conditions : Methanol, acetic acid buffer (pH 5), room temperature, 12 h.

  • Mechanism : Imine formation followed by reduction.

  • Yield : 60–65%.

Subsequent Alkylation and Hydrolysis

  • Follows steps 4.1 and 4.2 for carboxylation.

Comparative Analysis of Methods

Method Key Step Yield Purity Scalability
Chlorination-AminationSN2 substitution70–75%>95%High
Reductive AminationImine reduction60–65%>90%Moderate

Optimization Strategies

  • Chlorination : Replace SOCl2 with PCl5 for higher reactivity in non-polar solvents.

  • Amination : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

  • Hydrolysis : Employ microwave-assisted conditions (100°C, 30 min) to reduce hydrolysis time.

Challenges and Solutions

  • Over-Alkylation : Use excess amine or bulky bases (e.g., DIPEA) to suppress tertiary amine formation.

  • Low Solubility : Employ dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar intermediates .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Pyridazine Derivatives with Varied Substituents

lists several pyridazine-based acetic acid analogs, enabling direct structural comparisons:

Compound Name Substituent at Pyridazine 6-Position Amino Group Substituent
[(6-Chloro-pyridazin-3-ylmethyl)-amino]-acetic acid Chloro Amino (unsubstituted)
[(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid Methoxy Amino (unsubstituted)
[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid Methoxy Isopropyl

Key Observations :

  • Electron-Withdrawing vs.
  • Amino Group Modifications: The unsubstituted amino group in [(6-Methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid contrasts with the isopropyl-substituted amino group in the target compound. The bulky isopropyl group likely improves metabolic stability by hindering enzymatic degradation, a common strategy in drug design .

Comparison with Cyclopropyl and Methyl Derivatives

Additional analogs from include:

  • [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid
  • [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic acid

Structural and Functional Differences :

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid, planar structure may enhance binding to flat hydrophobic pockets in target proteins, whereas the flexible isopropyl group could favor interactions with more dynamic regions .

Thioether and Sulfonyl Analogs

and highlight compounds with thioether (e.g., [(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid) and sulfonyl groups (e.g., [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid).

Comparative Insights :

  • Sulfur-Containing Moieties : Thioether and sulfonyl groups introduce polarity and hydrogen-bonding capabilities, which may enhance solubility or alter target selectivity compared to the oxygen-based methoxy group in the target compound .

Biological Activity

Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid, a synthetic compound characterized by a pyridazine ring and an amino acid structure, has garnered attention for its potential biological activities. This article examines its biological activity, synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Pyridazine Ring : Enhances biological interactions.
  • Methoxy Group : Improves solubility and bioavailability.
  • Isopropyl Group : Contributes to the compound's pharmacological properties.

Biological Activities

Preliminary studies suggest that isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Neuroactive Properties : Potential effects on neurotransmitter systems due to structural similarities with known neuroactive agents.
  • Anti-inflammatory Effects : The pyridazine structure is associated with anti-inflammatory properties in related compounds.

The mechanism of action involves interaction with specific biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Modulation of signaling pathways.
  • Enzymes : Inhibition or activation of enzyme activity leading to physiological changes.

Comparative Analysis of Similar Compounds

A comparison of isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid with structurally similar compounds reveals insights into its potential biological activity:

Compound NameKey FeaturesBiological Activity
6-MethoxypyridazineSimilar pyridazine structureAntimicrobial, anti-inflammatory
IsopropylamineContains an isopropyl groupNeuroactive properties
Aminoacetic AcidSimple amino acid structureEssential for protein synthesis
Pyridazine DerivativesVaried substitutionsDiverse biological activities

This table highlights the unique position of isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid as a compound that combines an amino acid backbone with a pyridazine substitution pattern, potentially enhancing its interaction with biological targets compared to simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study investigated the antimicrobial effects of pyridazine derivatives, revealing that compounds with similar structures exhibited significant activity against Gram-positive bacteria. Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid is expected to show comparable efficacy based on its chemical structure .
  • Neuropharmacological Research :
    • Research into pyridazine derivatives has indicated their potential as modulators of serotonin receptors. Given the structural similarities, isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may also influence neurotransmitter systems, which could lead to applications in treating neuropsychiatric disorders .
  • Anti-inflammatory Activity :
    • Compounds derived from the pyridazine scaffold have been evaluated for their anti-inflammatory properties. Studies suggest that modifications to the pyridazine structure can enhance anti-inflammatory effects, indicating that isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino-acetic acid may possess similar benefits.

Q & A

Q. How to optimize formulation stability for long-term storage?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation products via UPLC .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) and assess reconstitution stability (pH, particle size) .
  • Accelerated stability testing : Store at 25°C/60% RH and sample at 0, 3, 6 months for HPLC and NMR analysis .

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